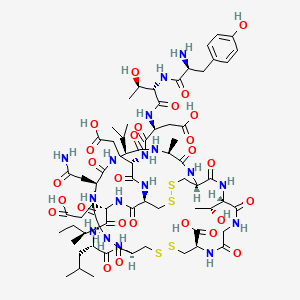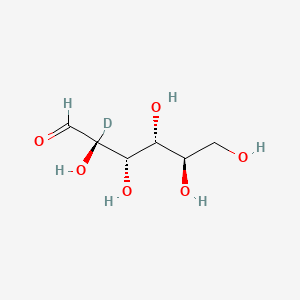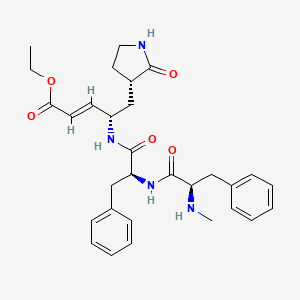![molecular formula C34H26F2N4O5 B12401253 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of difluoro and dihydroxy groups further enhances its chemical reactivity and potential utility in research and industrial applications.
準備方法
The synthesis of 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in dichloromethane at room temperature for 24 hours. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Used in the development of advanced materials and as a component in chemical sensors.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The bis(pyridin-2-ylmethyl)amino groups can chelate metal ions, forming stable complexes. In biological systems, the compound’s fluorescent properties allow it to bind to specific targets, enabling visualization and tracking of biological processes.
類似化合物との比較
Compared to other similar compounds, 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2’,7’-difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one stands out due to its unique spiro structure and the presence of both difluoro and dihydroxy groups. Similar compounds include:
2-[Bis(pyridin-2-ylmethyl)amino]acetic acid: Known for its use in coordination chemistry.
Bis(pyridin-2-ylmethyl)amine: A simpler ligand used in various chemical reactions.
8-Hydroxyquinoline derivatives: Widely used in bioimaging and as metal chelators.
This compound’s unique combination of structural features and functional groups makes it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C34H26F2N4O5 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC名 |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 |
InChIキー |
VRUAOMSCYBFMTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)



